CZC-54252 hydrochloride

Description

Properties

IUPAC Name |

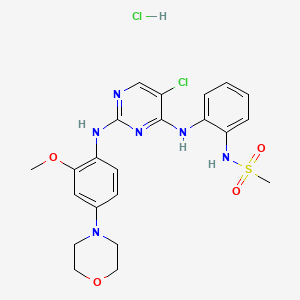

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCBHUPLQMUKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CZC-54252 Hydrochloride: A Technical Guide to its Mechanism of Action as a LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its potent inhibitory activity, its impact on cellular signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams generated with the DOT language. This guide is intended to serve as a technical resource for researchers and drug development professionals working on LRRK2-targeted therapies.

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and also contribute to sporadic forms of the disease. The G2019S mutation, located within the kinase domain, is the most prevalent and leads to a hyperactive kinase state, which is believed to contribute to neuronal toxicity and the pathogenesis of Parkinson's disease.

This compound has emerged as a highly potent and selective small molecule inhibitor of LRRK2 kinase activity. Its ability to attenuate the neurotoxic effects of mutant LRRK2 in preclinical models makes it a valuable research tool and a potential therapeutic candidate. This guide will delve into the core mechanism of action of this compound.

Quantitative Data Summary

The inhibitory potency and cellular efficacy of CZC-54252 have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for both the free base (CZC-54252) and the hydrochloride salt.

Table 1: In Vitro Inhibitory Potency of CZC-54252 against LRRK2 Kinase Activity

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| CZC-54252 | Wild-Type LRRK2 | TR-FRET | 1.28 | [1][2] |

| CZC-54252 | G2019S Mutant LRRK2 | TR-FRET | 1.85 | [1][2] |

Table 2: Cellular Efficacy of CZC-54252 in a Neuronal Injury Model

| Compound | Cellular Model | Endpoint | EC50 (nM) | Reference |

| CZC-54252 | Primary human neurons expressing G2019S LRRK2 | Attenuation of Neurite Retraction | ~1 | [1] |

| This compound | Primary human neurons expressing G2019S LRRK2 | Attenuation of Neuronal Injury | ~1 | [3] |

Mechanism of Action: LRRK2 Inhibition

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of LRRK2. By binding to the ATP-binding pocket of the LRRK2 kinase domain, CZC-54252 prevents the phosphorylation of LRRK2 substrates, thereby mitigating the downstream pathological effects of aberrant LRRK2 activity.

LRRK2 Signaling Pathway

LRRK2 is implicated in a multitude of cellular processes, and its hyperactivation due to mutations disrupts several key signaling pathways. The inhibition of LRRK2 by CZC-54252 is expected to modulate these pathways, leading to neuroprotection.

Experimental Protocols

The characterization of this compound relies on specific and sensitive assays to determine its potency and efficacy. Below are detailed methodologies for two key experiments.

LRRK2 Kinase Activity Assay (TR-FRET)

This assay quantitatively measures the ability of CZC-54252 to inhibit the phosphorylation of a substrate by LRRK2.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying kinase activity. The assay utilizes a terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a GFP-tagged LRRK2 substrate (acceptor). When the substrate is phosphorylated by LRRK2, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibition of LRRK2 by CZC-54252 leads to a decrease in the FRET signal.

Experimental Workflow:

Materials:

-

Recombinant human LRRK2 (Wild-Type or G2019S mutant)

-

GFP-tagged LRRK2 substrate (e.g., LRRKtide)

-

ATP

-

This compound

-

Terbium-labeled anti-phospho-LRRKtide antibody

-

Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the LRRK2 enzyme, GFP-tagged substrate, and the diluted CZC-54252.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection mix containing the terbium-labeled antibody.

-

Incubate for a further period to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the ratio of acceptor to donor emission and plot the results against the concentration of CZC-54252 to determine the IC50 value.

Neurite Outgrowth Assay in Primary Neurons

This cell-based assay assesses the neuroprotective effects of CZC-54252 against mutant LRRK2-induced neuronal toxicity.

Principle: Overexpression of pathogenic LRRK2 mutants (e.g., G2019S) in primary neurons leads to neurite retraction and shortening, a hallmark of neuronal injury. The neuroprotective capacity of CZC-54252 is quantified by its ability to prevent or reverse this phenotype.

Experimental Workflow:

References

CZC-54252 Hydrochloride: A Potent and Selective LRRK2 Inhibitor for Parkinson's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-54252 hydrochloride is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in the study of Parkinson's disease. Mutations in the LRRK2 gene, particularly the G2019S substitution, are linked to both familial and sporadic forms of the disease. This document provides a comprehensive technical overview of this compound, including its target profile, mechanism of action, and detailed experimental methodologies for its characterization. The information presented is intended to support researchers in utilizing this compound as a valuable tool for investigating LRRK2 biology and its role in neurodegeneration.

Core Target and Mechanism of Action

The primary molecular target of this compound is Leucine-rich repeat kinase 2 (LRRK2) .[1][2][3][4][5][6] LRRK2 is a large, multidomain protein that includes a kinase domain and a GTPase domain. CZC-54252 acts as a potent inhibitor of the kinase activity of both wild-type LRRK2 and its pathogenic G2019S mutant form.[2][3][4][5] The G2019S mutation, located within the kinase domain, leads to hyperactivation of LRRK2, which is believed to contribute to the neuronal damage observed in Parkinson's disease.[1] By inhibiting LRRK2 kinase activity, this compound has been shown to attenuate neuronal injury induced by the LRRK2-G2019S mutant in primary human neurons, highlighting its neuroprotective potential.[2][3][4]

Quantitative Data Summary

The inhibitory potency and cellular efficacy of this compound have been quantified in various assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Target/System | Value (nM) | Reference |

| IC50 | Wild-type LRRK2 | 1.28 | [2][3][4][5] |

| IC50 | G2019S mutant LRRK2 | 1.85 | [2][3][4][5] |

| EC50 | Attenuation of G2019S LRRK2-induced neuronal injury | ~1 | [2][3][4] |

Signaling Pathway

Mutations in LRRK2, such as G2019S, lead to its overactivation, which is implicated in the pathogenesis of Parkinson's disease through various downstream effects, including disruption of vesicular trafficking, altered autophagy, and mitochondrial dysfunction. CZC-54252, as a selective LRRK2 inhibitor, blocks these pathogenic downstream signaling events.

Experimental Protocols

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a method for determining the in vitro inhibitory activity of this compound against LRRK2 kinase.

Objective: To quantify the IC50 value of this compound for wild-type and G2019S mutant LRRK2.

Materials:

-

Recombinant human wild-type LRRK2 and G2019S LRRK2 enzymes

-

LRRKtide (a synthetic peptide substrate)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Europium-labeled anti-phospho-LRRKtide antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

This compound stock solution (in DMSO)

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the LRRK2 enzyme and LRRKtide substrate in assay buffer to their final concentrations.

-

Kinase Reaction:

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of the LRRK2 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of the ATP and LRRKtide substrate mixture.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of a detection mixture containing the Europium-labeled anti-phospho-LRRKtide antibody and APC-labeled streptavidin in a buffer containing EDTA.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Neuronal Viability Assay in Primary Human Neurons

This protocol describes a method to assess the neuroprotective effects of this compound against LRRK2-G2019S-induced toxicity.

Objective: To determine the EC50 value of this compound for the attenuation of neuronal injury.

Materials:

-

Primary human cortical neurons

-

Lentiviral vectors expressing GFP and either wild-type LRRK2 or G2019S LRRK2

-

Neuronal culture medium

-

This compound

-

High-content imaging system

Procedure:

-

Neuronal Culture and Transduction:

-

Plate primary human cortical neurons in appropriate culture vessels.

-

Transduce the neurons with lentiviral vectors to express GFP and either wild-type LRRK2 or G2019S LRRK2.

-

-

Compound Treatment:

-

Two days after transduction, treat the neurons with varying concentrations of this compound or DMSO (vehicle control).

-

-

Imaging and Analysis:

-

After 3-5 days of treatment, acquire images of the GFP-expressing neurons using a high-content imaging system.

-

Quantify neurite length and overall neuronal morphology using automated image analysis software.

-

-

Data Analysis:

-

Normalize the average neurite length of G2019S LRRK2-expressing neurons to that of wild-type LRRK2-expressing neurons (representing 100% viability or no injury).

-

Plot the normalized neurite length against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of LRRK2 kinase activity. Its ability to counteract the pathogenic effects of the G2019S LRRK2 mutation in cellular models of Parkinson's disease makes it an indispensable research tool. The data and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of LRRK2 inhibition and to advance our understanding of the molecular mechanisms underlying Parkinson's disease.

References

An In-depth Technical Guide to CZC-54252 Hydrochloride: A Potent LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. Mutations in the LRRK2 gene are the most frequent cause of both familial and sporadic forms of the disease, often leading to elevated kinase activity. CZC-54252 hydrochloride is a potent and selective small molecule inhibitor of LRRK2, demonstrating significant promise in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a visualization of its place within the LRRK2 signaling pathway.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor of LRRK2 kinase activity. It has been shown to be highly effective against both wild-type LRRK2 and the common pathogenic G2019S mutant, which exhibits increased kinase activity.[1][2][3][4][5][6][7][8] By inhibiting the kinase function of LRRK2, CZC-54252 has demonstrated neuroprotective effects in cellular models of Parkinson's disease, specifically by attenuating neuronal injury induced by the G2019S LRRK2 mutant.[1][5][6][9] Its high potency and selectivity make it an invaluable research tool for elucidating the physiological and pathological roles of LRRK2 and a promising lead compound for further therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and cellular efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against LRRK2

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-Type LRRK2 | Cell-free kinase assay | 1.28 | [1][2][3][4][5][6][7][9] |

| G2019S Mutant LRRK2 | Cell-free kinase assay | 1.85 | [1][2][3][4][5][6][7][9] |

Table 2: Cellular Efficacy of this compound

| Cellular Model | Effect | EC50 (nM) | Reference |

| Primary human neurons with G2019S LRRK2 | Attenuation of neuronal injury | ~1 | [1][5][6][9] |

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a critical juncture of several cellular signaling cascades implicated in Parkinson's disease pathogenesis.[10][11][12][13] The kinase activity of LRRK2 is central to its pathological effects. The following diagram illustrates a simplified overview of the LRRK2 signaling pathway and highlights the point of inhibition by this compound.

Caption: Simplified LRRK2 signaling pathway and inhibition by CZC-54252.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for evaluating LRRK2 inhibitors.

In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against LRRK2.

Caption: Workflow for the in vitro LRRK2 TR-FRET kinase assay.

Materials:

-

Recombinant human LRRK2 (wild-type or G2019S mutant)

-

GFP-tagged LRRK2 substrate (e.g., LRRKtide)

-

ATP

-

Terbium (Tb)-labeled anti-phospho-substrate antibody

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Stop solution (e.g., 10 mM EDTA in assay buffer)

-

This compound

-

384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

Add the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

-

Add the LRRK2 enzyme to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Initiate the kinase reaction by adding a mixture of the GFP-tagged substrate and ATP. The final ATP concentration should be close to the Km for LRRK2.

-

Incubate the reaction at room temperature for 60-90 minutes.

-

Stop the reaction by adding the stop solution containing the Tb-labeled anti-phospho-substrate antibody.

-

Incubate for at least 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium and GFP wavelengths.

-

Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for LRRK2 Inhibition: Neuronal Injury Model

This protocol describes a cell-based assay to evaluate the ability of this compound to protect against mutant LRRK2-induced neuronal injury.

Materials:

-

Primary human neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

-

Lentiviral vectors for the expression of G2019S LRRK2 and a control vector (e.g., GFP)

-

Cell culture medium and supplements

-

This compound

-

Reagents for assessing neuronal viability or morphology (e.g., automated microscopy for neurite outgrowth analysis)

-

Multi-well cell culture plates

Procedure:

-

Plate the neuronal cells in multi-well plates and allow them to adhere and differentiate.

-

Transduce the cells with lentiviral vectors expressing G2019S LRRK2 or the control vector.

-

Following transduction, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a period sufficient to observe G2019S LRRK2-induced toxicity (e.g., 48-72 hours).

-

Assess neuronal injury. This can be done by:

-

Neurite Outgrowth Analysis: Fix and stain the cells for a neuronal marker (e.g., β-III tubulin). Capture images using high-content microscopy and quantify neurite length and branching using image analysis software.

-

Cell Viability Assay: Use a commercially available assay (e.g., MTT or CellTiter-Glo) to measure cell viability.

-

-

Calculate the percentage of neuroprotection at each concentration of this compound relative to the vehicle-treated G2019S LRRK2-expressing cells.

-

Determine the EC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profiling (Chemoproteomics)

This protocol outlines a chemoproteomics approach using "Kinobeads" to assess the selectivity of this compound across a broad range of kinases.[1][2][4][14][15]

Caption: Workflow for kinase selectivity profiling using Kinobeads.

Materials:

-

Cell or tissue lysates (e.g., from human cell lines or mouse brain)

-

Kinobeads (a mixture of immobilized broad-spectrum kinase inhibitors)

-

This compound

-

Buffers for lysis, washing, and elution

-

Reagents for protein digestion (e.g., trypsin)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Prepare a cell or tissue lysate under non-denaturing conditions to maintain native protein conformations.

-

Incubate the lysate with various concentrations of this compound to allow the compound to bind to its target kinases.

-

Add the Kinobeads slurry to the lysate and incubate to capture the kinases that are not bound to CZC-54252.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound kinases from the beads.

-

Digest the eluted proteins into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.

-

Compare the amount of each kinase captured in the presence and absence of this compound to determine the compound's binding affinity for each kinase and generate a selectivity profile.

In Vivo Studies

While specific in vivo pharmacokinetic and efficacy data for this compound are not extensively published in the public domain, the general approach for evaluating a LRRK2 inhibitor in animal models of Parkinson's disease is outlined below.

Pharmacokinetic Studies:

-

Administer this compound to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intravenous).

-

Collect blood and brain tissue samples at various time points.

-

Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS to determine key parameters such as bioavailability, half-life, and brain penetration.

Efficacy Studies:

-

Utilize a relevant animal model of Parkinson's disease, such as a G2019S LRRK2 transgenic mouse model or a neurotoxin-induced model.

-

Administer this compound or a vehicle control to the animals for a specified duration.

-

Assess behavioral outcomes related to motor function (e.g., rotarod test, cylinder test).

-

At the end of the study, collect brain tissue for immunohistochemical analysis of dopaminergic neuron survival in the substantia nigra and measurement of LRRK2 activity markers (e.g., pS935-LRRK2 or pRab10).

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor with demonstrated neuroprotective effects in cellular models of Parkinson's disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working to further characterize this compound and to advance the development of LRRK2-targeted therapeutics. Its well-defined in vitro activity profile makes it an excellent tool for dissecting the complex biology of LRRK2 and for validating LRRK2 as a therapeutic target for neurodegenerative diseases. Further in vivo studies will be crucial in determining its full therapeutic potential.

References

- 1. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. benchchem.com [benchchem.com]

- 4. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medkoo.com [medkoo.com]

- 9. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06623K [pubs.rsc.org]

CZC-54252 Hydrochloride: A Technical Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, often leading to increased kinase activity. This document provides an in-depth technical overview of the neuroprotective effects of CZC-54252, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro activity and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of CZC-54252

| Parameter | Value | Target/Model System | Reference(s) |

| IC50 | 1.28 nM | Wild-type LRRK2 | [1][2][3][4][5] |

| IC50 | 1.85 nM | G2019S mutant LRRK2 | [1][2][3][4][5] |

| EC50 | ~1 nM | Attenuation of G2019S LRRK2-induced neuronal injury in primary human neurons | [1][3][5][6] |

| Full Reversal of Neuronal Injury | 1.6 nM | G2019S LRRK2-induced neurite defects in primary human neurons | [3][6] |

Table 2: Pharmacokinetic and Cytotoxicity Profile of CZC-54252

| Parameter | Value | Model System | Reference(s) |

| Brain Penetration | ~4% | In vivo pharmacokinetic studies | [6] |

| Cytotoxicity | ≥1 μM | Human cortical neurons | [6] |

Mechanism of Action: LRRK2 Inhibition

CZC-54252 exerts its neuroprotective effects through the potent and selective inhibition of LRRK2 kinase activity. Pathogenic mutations in LRRK2, such as the common G2019S mutation, lead to hyperactivation of its kinase domain. This aberrant activity is implicated in a range of cellular dysfunctions contributing to neurodegeneration, including altered vesicular trafficking, lysosomal dysfunction, and neuroinflammation. By inhibiting LRRK2 kinase activity, CZC-54252 aims to normalize these downstream pathological processes.

LRRK2 Signaling Pathway

The LRRK2 signaling pathway is complex and not yet fully elucidated. However, key downstream substrates and interacting partners have been identified. A primary mechanism involves the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking. LRRK2 has also been shown to interact with components of other signaling pathways, including the WNT signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of CZC-54252's neuroprotective effects.

LRRK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the in vitro potency (IC50) of compounds against LRRK2 kinase activity.[6]

Principle: The assay measures the phosphorylation of a substrate by LRRK2. A terbium (Tb)-labeled antibody detects the phosphorylated substrate, and when in proximity to a Green Fluorescent Protein (GFP) tag on the substrate, FRET occurs. Inhibition of LRRK2 kinase activity leads to a decrease in the FRET signal.

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Dilute recombinant human LRRK2 (wild-type or G2019S mutant) and the LRRK2 substrate in the assay buffer.

-

Prepare a serial dilution of CZC-54252 in DMSO, followed by dilution in the assay buffer.

-

Prepare a detection solution containing a Tb-labeled anti-phospho-substrate antibody and EDTA in a TR-FRET dilution buffer.

-

-

Assay Procedure (384-well plate format):

-

Add the diluted CZC-54252 or DMSO (vehicle control) to the assay wells.

-

Add the LRRK2 enzyme to the wells.

-

Initiate the kinase reaction by adding the substrate and ATP (at a concentration approximating the KM of LRRK2 for ATP, e.g., 100 μM).

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

Stop the reaction by adding the detection solution.

-

Incubate at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at the appropriate wavelengths for the donor (Tb) and acceptor (GFP).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the emission ratio against the logarithm of the CZC-54252 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Neurite Outgrowth Assay in Primary Human Neurons

This cellular assay assesses the ability of CZC-54252 to rescue neuronal injury (neurite retraction) induced by mutant LRRK2.[6]

Principle: Overexpression of pathogenic LRRK2 mutants (e.g., G2019S) in primary neurons leads to a reduction in neurite length and complexity, a cellular phenotype analogous to neurodegeneration. The neuroprotective effect of CZC-54252 is quantified by its ability to prevent or reverse this neurite retraction.

Protocol Outline:

-

Cell Culture and Transfection:

-

Culture primary human cortical neurons on an appropriate substrate.

-

Co-transfect the neurons with a plasmid encoding the LRRK2 mutant (e.g., G2019S) and a plasmid encoding a fluorescent protein (e.g., GFP) for neurite visualization. Use an empty vector as a control.

-

-

Compound Treatment:

-

Following transfection, treat the neuronal cultures with various concentrations of CZC-54252 or DMSO (vehicle control).

-

-

Immunocytochemistry and Imaging:

-

After a defined treatment period (e.g., 7 days), fix the cells.

-

If necessary, perform immunostaining for neuronal markers (e.g., MAP2) to further delineate neuronal morphology.

-

Acquire fluorescent images of the neurons using a high-content imaging system or a fluorescence microscope.

-

-

Image Analysis:

-

Utilize an automated image analysis software to quantify neurite morphology.

-

Key parameters to measure include:

-

Average neurite length per neuron

-

Number of branch points per neuron

-

-

-

Data Analysis:

-

Normalize the neurite outgrowth parameters to the control (empty vector) group.

-

Plot the normalized neurite length against the logarithm of the CZC-54252 concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor with demonstrated neuroprotective effects in in vitro models of Parkinson's disease. Its ability to rescue neuronal injury induced by the pathogenic G2019S LRRK2 mutant at nanomolar concentrations highlights its potential as a therapeutic candidate. While in vivo data remains limited, the robust in vitro profile of CZC-54252 provides a strong rationale for further investigation into its efficacy in preclinical models of neurodegeneration. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology and neuroprotective potential of CZC-54252.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tribioscience.com [tribioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

CZC-54252 Hydrochloride: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A significant genetic contributor to both familial and sporadic forms of PD is the Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to increased kinase activity, which is believed to be a central driver of pathogenesis. This has positioned LRRK2 as a key therapeutic target for the development of disease-modifying therapies.

CZC-54252 hydrochloride is a potent and selective small-molecule inhibitor of LRRK2. Its ability to attenuate the kinase activity of both wild-type and mutant LRRK2 makes it an invaluable research tool for elucidating the downstream pathological effects of LRRK2 hyperactivation and for the preclinical assessment of LRRK2 inhibition as a therapeutic strategy for Parkinson's disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its use in PD research.

Mechanism of Action and Preclinical Data

This compound is a potent inhibitor of LRRK2 kinase activity.[1][2] It has demonstrated high affinity for both the wild-type and the pathogenic G2019S mutant form of the enzyme.[2][3][4][5][6][7][8][9][10] In preclinical studies, CZC-54252 has been shown to be effective in cell-based models of Parkinson's disease, where it can reverse the neurotoxic effects associated with mutant LRRK2.[4][5][6] Specifically, it has been observed to protect against neuronal injury in primary human neurons expressing the G2019S LRRK2 mutation.[1][2][4][5][6][10]

Quantitative Data for CZC-54252

The following tables summarize the key quantitative metrics for CZC-54252 and its hydrochloride salt based on published in vitro studies.

Table 1: In Vitro Potency of CZC-54252

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-Type LRRK2 | TR-FRET Kinase Assay | 1.28 | [3][4][5][8][9] |

| G2019S Mutant LRRK2 | TR-FRET Kinase Assay | 1.85 | [3][4][5][8][9] |

Table 2: Cellular Efficacy of CZC-54252

| Cell Model | Endpoint | EC50 (nM) | Reference |

| Primary Human Neurons (G2019S LRRK2) | Attenuation of Neuronal Injury | ~1 | [3][4][6] |

Table 3: Selectivity Profile of CZC-54252

| Parameter | Value | Notes | Reference |

| Kinase Panel Screened | 185 kinases | --- | [11][12] |

| Number of Potently Inhibited Kinases | 10 | Indicates good selectivity for LRRK2. | [11][12] |

Table 4: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H26Cl2N6O4S | [1][13] |

| Molecular Weight | 541.5 g/mol | [13] |

| Purity | >98% | [2][13] |

Signaling Pathways and Experimental Workflows

The hyperactivation of LRRK2 is implicated in a number of downstream cellular pathways that are relevant to Parkinson's disease pathology, including vesicular trafficking, autophagy, and neuroinflammation. CZC-54252, by inhibiting LRRK2 kinase activity, can be used to probe these pathways.

A typical preclinical workflow for evaluating a LRRK2 inhibitor like CZC-54252 involves a multi-step process, from initial biochemical assays to cell-based models and potentially in vivo studies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in Parkinson's disease research.

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the kinase activity of LRRK2 by detecting the phosphorylation of a specific substrate.

-

Materials:

-

Recombinant human wild-type or G2019S LRRK2 enzyme

-

LRRKtide (a synthetic peptide substrate for LRRK2)

-

ATP

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-LRRKtide antibody and GFP-LRRKtide tracer)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound serial dilutions

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the LRRK2 enzyme and LRRKtide substrate to the wells of the 384-well plate.

-

Add the this compound dilutions to the respective wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should approximate the Km of LRRK2 for ATP (e.g., 100 µM).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents (Eu-labeled antibody and GFP-tracer).

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

-

Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.

-

Primary Human Neuron Neurite Outgrowth Assay

This assay assesses the neuroprotective effects of this compound against mutant LRRK2-induced toxicity.

-

Materials:

-

Cryopreserved primary human cortical neurons

-

Neuron culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and growth factors)

-

Poly-D-lysine coated culture plates

-

Lentiviral vectors for expressing GFP and G2019S LRRK2

-

This compound

-

High-content imaging system

-

-

Procedure:

-

Thaw and plate the primary human neurons on poly-D-lysine coated plates.

-

Allow the neurons to recover and extend neurites for several days in culture.

-

Transfect the neurons with lentiviral vectors to express G2019S LRRK2 and GFP (for neurite visualization).

-

Treat the transfected neurons with varying concentrations of this compound or vehicle (DMSO).

-

Incubate for a period sufficient to observe neurite retraction in the untreated G2019S LRRK2 expressing cells (e.g., 48-72 hours).

-

Acquire images of the neurons using a high-content imaging system.

-

Use automated image analysis software to quantify neurite length and complexity.

-

Determine the EC50 value of this compound for the reversal of G2019S LRRK2-induced neurite retraction.

-

Chemoproteomics-Based Kinase Selectivity Profiling

This method is used to determine the selectivity of this compound against a broad panel of kinases.

-

Materials:

-

Cell lysates (e.g., from HeLa, Jurkat, or mouse brain tissue)

-

Kinobeads™ (a mixture of kinase inhibitors immobilized on sepharose beads)

-

This compound

-

Wash buffers

-

Elution buffer

-

Reagents for tryptic digestion

-

LC-MS/MS system for quantitative proteomics

-

-

Procedure:

-

Incubate the cell lysate with varying concentrations of free this compound to allow for binding to target kinases.

-

Add the Kinobeads™ to the lysate to capture kinases that are not bound by CZC-54252.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound kinases from the beads.

-

Perform in-solution tryptic digestion of the eluted proteins.

-

Analyze the resulting peptides by LC-MS/MS.

-

Quantify the abundance of each identified kinase at the different concentrations of this compound.

-

Generate competition binding curves for each kinase to determine the IC50 values and thus the selectivity profile of the compound.

-

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor that serves as a critical tool for investigating the role of LRRK2 in Parkinson's disease. The data and protocols presented in this guide provide a framework for researchers to effectively utilize this compound in their studies. Further research with CZC-54252 and similar molecules will be instrumental in validating LRRK2 as a therapeutic target and in the development of novel treatments for Parkinson's disease. While CZC-54252 itself has shown poor brain penetration in some studies, making it more suitable for in vitro and proof-of-concept experiments, the insights gained from its use are invaluable for the design of next-generation, brain-penetrant LRRK2 inhibitors for clinical applications.[5]

References

- 1. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 4. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. What drugs are in development for Parkinson Disease? [synapse.patsnap.com]

- 8. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]

- 11. The Multifaceted Role of LRRK2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

In-Depth Technical Guide: CZC-54252 Hydrochloride as a Potent Inhibitor of the LRRK2 G2019S Mutant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with the G2019S mutation being the most common genetic contributor to the disease. This mutation leads to increased kinase activity, resulting in neuronal toxicity. CZC-54252 hydrochloride has emerged as a potent and selective inhibitor of both wild-type LRRK2 and its pathogenic G2019S mutant. This technical guide provides a comprehensive overview of the preclinical data on CZC-54252, detailing its inhibitory activity, neuroprotective effects, and the experimental protocols used for its characterization. Furthermore, this guide illustrates the intricate LRRK2 G2019S signaling pathway and the mechanism of action of CZC-54252 through detailed diagrams.

Introduction to this compound

This compound is a small molecule inhibitor of LRRK2 kinase activity.[1][2] Its development has been a significant step forward in the quest for disease-modifying therapies for Parkinson's disease, particularly for patients carrying the G2019S mutation.[3] This compound exhibits high potency and selectivity, making it an invaluable tool for both basic research and as a lead compound for drug development.[3]

Chemical Properties:

| Property | Value |

| Chemical Name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide hydrochloride |

| Molecular Formula | C₂₂H₂₅ClN₆O₄S · HCl |

| Molecular Weight | 541.45 g/mol |

| CAS Number | 1191911-27-9 (free base) |

| Solubility | Soluble in DMSO |

Quantitative Analysis of LRRK2 Inhibition

CZC-54252 has been demonstrated to be a highly potent inhibitor of both wild-type (WT) and G2019S mutant LRRK2. The following tables summarize the key quantitative data from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC₅₀ (nM) | Reference |

| LRRK2 (WT) | TR-FRET | 1.28 | [1][2] |

| LRRK2 (G2019S) | TR-FRET | 1.85 | [1][2] |

Table 2: Cellular Activity and Neuroprotection

| Cell Type | Assay | Endpoint | EC₅₀ (nM) | Reference |

| Primary Human Neurons | Neurite Outgrowth | Attenuation of G2019S-induced neuronal injury | ~1 | [1] |

| Primary Human Neurons | Neurite Outgrowth | Reversal of G2019S-induced neurite defects | 1.6 (fully reversed) | [3] |

LRRK2 G2019S Signaling Pathway

The G2019S mutation in LRRK2 leads to a gain-of-function, resulting in enhanced kinase activity. This hyperactivity disrupts several downstream cellular processes, contributing to neurodegeneration. Key affected pathways include:

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: The LRRK2 G2019S mutation can lead to altered MAPK signaling, impacting cell survival and apoptosis.[4]

-

Autophagy and Lysosomal Function: Mutant LRRK2 can impair autophagic processes, leading to the accumulation of misfolded proteins like α-synuclein.[5]

-

Mitochondrial Function: The G2019S mutation has been linked to mitochondrial dysfunction and increased oxidative stress.[6]

-

Vesicle Trafficking: LRRK2 plays a role in regulating synaptic vesicle dynamics, and the G2019S mutation can disrupt this process.[6]

-

Neuroinflammation: The mutant kinase can promote inflammatory responses in microglia, further exacerbating neuronal damage.[6]

Below is a diagram illustrating the central role of LRRK2 G2019S in these pathological signaling cascades.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of CZC-54252 with the LRRK2 G2019S mutant.

In Vitro LRRK2 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct inhibitory effect of CZC-54252 on the kinase activity of recombinant LRRK2 G2019S.

Materials:

-

Recombinant human LRRK2 (G2019S mutant) enzyme

-

LRRKtide peptide substrate (fluorescein-labeled)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

This compound (serially diluted in DMSO)

-

TR-FRET detection buffer (containing EDTA to stop the reaction and a terbium-labeled anti-phospho-LRRKtide antibody)

-

384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Plating: Add 2 µL of serially diluted CZC-54252 in DMSO or DMSO alone (for control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 4 µL of LRRK2 G2019S enzyme diluted in kinase reaction buffer to each well.

-

Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: Add 4 µL of a solution containing LRRKtide substrate and ATP in kinase reaction buffer to each well to start the kinase reaction. The final ATP concentration should be close to the Kₘ for LRRK2.

-

Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature.

-

Reaction Termination and Detection: Add 10 µL of TR-FRET detection buffer to each well to stop the reaction and introduce the detection antibody.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the percent inhibition against the logarithm of the CZC-54252 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Neurite Outgrowth Assay in Primary Human Neurons

This cellular assay assesses the ability of CZC-54252 to protect neurons from the toxic effects of LRRK2 G2019S expression.

Materials:

-

Primary human cortical neurons

-

Neuron culture medium and supplements

-

Lentiviral vectors encoding LRRK2 G2019S and a fluorescent reporter (e.g., GFP)

-

This compound (dissolved in DMSO and diluted in culture medium)

-

Fixation and permeabilization solutions

-

Antibodies for neuronal markers (e.g., β-III tubulin) and fluorescent secondary antibodies

-

High-content imaging system

Procedure:

-

Cell Plating: Plate primary human neurons in appropriate culture vessels (e.g., 96-well plates) coated with a suitable substrate (e.g., poly-D-lysine and laminin).

-

Transduction: After allowing the neurons to adhere and extend initial processes, transduce the cells with lentiviral vectors expressing LRRK2 G2019S-GFP or a control vector.

-

Compound Treatment: Following transduction, treat the neurons with various concentrations of CZC-54252 or vehicle (DMSO).

-

Culture: Culture the neurons for a period sufficient to observe neurite retraction in the G2019S-expressing cells (e.g., 5-7 days).

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS), and stain with primary and fluorescently-labeled secondary antibodies to visualize neurons and their processes.

-

Imaging: Acquire images using a high-content imaging system, capturing multiple fields per well.

-

Image Analysis: Use automated image analysis software to quantify neuronal morphology, including total neurite length, number of neurites, and branching complexity per neuron.

-

Data Analysis: Normalize the neurite outgrowth measurements to the control group. Plot the normalized neurite length against the logarithm of the CZC-54252 concentration and determine the EC₅₀ value for neuroprotection.

Conclusion

This compound is a potent and selective inhibitor of the LRRK2 G2019S mutant, demonstrating significant neuroprotective effects in cellular models of Parkinson's disease. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug developers working on LRRK2-targeted therapies. The continued investigation of CZC-54252 and similar compounds holds great promise for the development of novel treatments that may slow or halt the progression of Parkinson's disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. neuroscience.jhu.edu [neuroscience.jhu.edu]

- 4. Interaction of LRRK2 with kinase and GTPase signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

CZC-54252 Hydrochloride: A Technical Guide for Researchers

An In-depth Review of a Potent LRRK2 Inhibitor for Neurodegenerative Disease Research

This technical guide provides a comprehensive overview of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals investigating potential therapeutic interventions for neurodegenerative diseases, particularly Parkinson's disease.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The kinase activity of the LRRK2 protein is implicated in the pathophysiology of the disease, making it a key target for therapeutic development. This compound has emerged as a valuable tool compound for studying the physiological and pathological roles of LRRK2.

Physicochemical Properties and Identification

There is a discrepancy in the publicly available information regarding the CAS Registry Number for this compound. Researchers should be aware of the following two commonly cited numbers:

-

1784253-05-9 [1]

-

1191911-27-9

It is recommended to verify the CAS number with the specific supplier.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₅ClN₆O₄S · HCl |

| Molecular Weight | 541.45 g/mol |

| Appearance | Off-white to yellow solid |

| Purity | ≥98% (typically determined by HPLC or TLC) |

| Solubility | Soluble in DMSO (up to 100 mM)[1] |

| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[2] |

Biological Activity and Mechanism of Action

CZC-54252 is a highly potent and selective ATP-competitive inhibitor of LRRK2 kinase activity. It demonstrates nanomolar potency against both wild-type LRRK2 and the common pathogenic G2019S mutant, which exhibits increased kinase activity.

Table 2: In Vitro Inhibitory Activity of CZC-54252

| Target | IC₅₀ (nM) |

| Wild-type LRRK2 | 1.28 |

| G2019S mutant LRRK2 | 1.85 |

Data compiled from multiple sources[3].

The primary mechanism of action of CZC-54252 is the inhibition of LRRK2's kinase function, which is believed to play a crucial role in neuronal injury and death in Parkinson's disease.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein involved in various cellular processes. Its kinase activity has been shown to modulate pathways related to vesicular trafficking, autophagy, and inflammation. The diagram below illustrates a simplified LRRK2 signaling pathway and the point of intervention for CZC-54252.

Caption: LRRK2 Signaling and CZC-54252 Inhibition.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of CZC-54252 against LRRK2 in a biochemical assay.

Caption: In Vitro LRRK2 Kinase Assay Workflow.

Methodology:

-

Assay Components:

-

Recombinant human LRRK2 (wild-type or G2019S mutant)

-

LRRKtide (a model peptide substrate) or a protein substrate like Rab10

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

This compound dissolved in DMSO

-

-

Procedure:

-

Serially dilute CZC-54252 in assay buffer.

-

In a microplate, add the LRRK2 enzyme to each well.

-

Add the diluted CZC-54252 or DMSO (vehicle control) to the wells and pre-incubate for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Detect the amount of phosphorylated substrate using an appropriate method (e.g., autoradiography for radiolabeled ATP, or luminescence/fluorescence-based assays).

-

Calculate the percentage of inhibition for each concentration of CZC-54252 and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Neuroprotection Assay in Primary Human Neurons

This protocol describes a general method to evaluate the neuroprotective effects of CZC-54252 in a cell-based model of LRRK2-induced neuronal injury.

Methodology:

-

Cell Culture and Transfection:

-

Culture primary human cortical neurons according to standard protocols.

-

Transfect the neurons with a plasmid expressing the pathogenic G2019S mutant of LRRK2. A fluorescent protein reporter (e.g., GFP) can be co-transfected to identify transfected cells.

-

-

Treatment:

-

Following transfection, treat the neuronal cultures with varying concentrations of CZC-54252 or DMSO as a vehicle control.

-

-

Induction of Neuronal Injury:

-

The expression of G2019S LRRK2 itself can induce neuronal injury over time. Alternatively, a neurotoxic stressor can be applied to exacerbate the phenotype.

-

-

Assessment of Neuroprotection:

-

After a defined incubation period (e.g., 48-72 hours), fix the cells.

-

Perform immunocytochemistry to visualize neuronal morphology (e.g., using antibodies against β-III tubulin or MAP2).

-

Acquire images using fluorescence microscopy.

-

Quantify neuronal health by measuring parameters such as neurite length, branching, and cell survival in the transfected (GFP-positive) population.

-

Determine the EC₅₀ value of CZC-54252 for its neuroprotective effect.

-

Table 3: Cellular Activity of CZC-54252

| Assay | EC₅₀ (nM) |

| Attenuation of G2019S LRRK2-induced neuronal injury in human neurons | ~1 |

Data from MedChemExpress and Tocris Bioscience.

Pharmacokinetics and In Vivo Studies

While CZC-54252 is a potent tool for in vitro and cell-based assays, its utility in vivo is limited by poor brain penetration. Studies have indicated that it does not efficiently cross the blood-brain barrier. Therefore, for in vivo investigations requiring central nervous system target engagement, more recently developed brain-penetrant LRRK2 inhibitors may be more suitable.

Conclusion

This compound is a highly valuable research tool for the investigation of LRRK2 biology and its role in neurodegenerative diseases. Its nanomolar potency and selectivity for both wild-type and G2019S LRRK2 make it an excellent compound for in vitro kinase assays and for studying the cellular consequences of LRRK2 inhibition. While its limited brain penetrance restricts its direct therapeutic potential for central nervous system disorders, it remains an indispensable compound for target validation and for elucidating the intricate signaling pathways governed by LRRK2. Researchers should remain mindful of the conflicting CAS number information and confirm the identity of their compound with the supplier.

References

Unveiling CZC-54252 Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document details the compound's core properties, its mechanism of action, and provides detailed experimental protocols for its application in research settings.

Core Properties and Quantitative Data

This compound is a small molecule inhibitor extensively used in research to investigate the role of LRRK2 in cellular pathways, particularly in the context of Parkinson's disease. Its hydrochloride salt form enhances its solubility and stability for experimental use.

| Property | Value | References |

| Molecular Weight | 541.45 g/mol | [1][2] |

| Chemical Formula | C₂₂H₂₆Cl₂N₆O₄S | [2][3] |

| Formula (HCl Salt) | C₂₂H₂₅ClN₆O₄S · HCl | [1] |

| CAS Number | 1784253-05-9 (HCl salt) | [1][2] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in DMSO | [3] |

| Storage | Store at +4°C for short term, -20°C for long term.[2] Solutions in DMSO can be stored at -80°C for up to 6 months.[4] | |

| Appearance | Light yellow to orange solid | [4] |

Potency and Selectivity

This compound is a highly potent inhibitor of both wild-type LRRK2 and its pathogenic G2019S mutant, a common mutation associated with familial and sporadic Parkinson's disease.

| Assay Type | Target | IC₅₀ Value | EC₅₀ Value | References |

| In vitro Kinase Assay | Wild-type LRRK2 | 1.28 nM | - | [1] |

| In vitro Kinase Assay | G2019S mutant LRRK2 | 1.85 nM | - | [1] |

| Neuronal Injury Assay | LRRK2-G2019S mutant activity in primary human neurons | - | ~1 nM | [1] |

Mechanism of Action and LRRK2 Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of LRRK2. LRRK2 is a large, multi-domain protein that plays a crucial role in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. Mutations in LRRK2, particularly the G2019S mutation, lead to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease.

The diagram below illustrates a simplified LRRK2 signaling pathway and the point of inhibition by CZC-54252.

References

CZC-54252 Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data. Furthermore, it offers detailed protocols for essential assays and visual representations of signaling and experimental workflows to support further research and development.

Core Compound Information

| Property | Value |

| IUPAC Name | N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride[1] |

| Molecular Formula | C₂₂H₂₆Cl₂N₆O₄S[2] |

| Molecular Weight | 541.5 g/mol [2] |

| CAS Number | 1784253-05-9 (HCl salt)[1][3][4] |

| InChI Key | KWCBHUPLQMUKAF-UHFFFAOYSA-N[1][3] |

| SMILES | CS(=O)(=O)NC1=CC=CC=C1NC2=NC(NC3=CC=C(N4CCOCC4)C=C3OC)=NC=C2Cl.Cl[1] |

| Appearance | Solid powder |

| Purity | ≥98%[3][4] |

| Solubility | Soluble in DMSO[4] |

Mechanism of Action and Biological Activity

This compound is a highly potent and selective inhibitor of LRRK2, a kinase implicated in both familial and sporadic cases of Parkinson's disease.[2][5] Pathogenic mutations in the LRRK2 gene, such as the common G2019S mutation, lead to increased kinase activity, which is believed to contribute to neuronal damage and the progression of Parkinson's disease.[5]

Quantitative Biological Data

| Parameter | Target | Value | Assay Type |

| IC₅₀ | Wild-type LRRK2 | 1.28 nM | Cell-free[1][6][7] |

| IC₅₀ | G2019S mutant LRRK2 | 1.85 nM | Cell-free[1][6][7] |

| EC₅₀ | G2019S LRRK2-mediated neuronal injury | ~1 nM | Cellular[1][6] |

The LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its activation is a key event in the signaling cascade that leads to downstream cellular effects. The kinase activity of LRRK2 is central to its pathological role in Parkinson's disease.

One of the key downstream effects of LRRK2 activation is the phosphorylation of a subset of Rab GTPases. This phosphorylation event can modulate vesicular trafficking, a critical process for neuronal function and health. Dysregulation of this pathway due to hyperactive LRRK2 is thought to contribute to the neurodegenerative process. Furthermore, LRRK2 has been implicated in other cellular processes such as autophagy, mitochondrial function, and neuroinflammation.[5] The inhibition of LRRK2 kinase activity by this compound is a promising therapeutic strategy to mitigate these pathological effects.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of this compound.

In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of LRRK2 and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant LRRK2 (wild-type or mutant)

-

LRRKtide (a synthetic peptide substrate)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)

-

Europium-labeled anti-phospho-LRRKtide antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

This compound stock solution in DMSO

-

384-well low-volume plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the LRRK2 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of LRRKtide and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents: a mixture of the Europium-labeled antibody and APC-labeled streptavidin.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on a TR-FRET plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

-

Calculate the TR-FRET ratio and determine the IC₅₀ value for this compound.

Cellular LRRK2 Autophosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on LRRK2 autophosphorylation in a cellular context.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing LRRK2

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment

-

Primary antibodies: anti-phospho-LRRK2 (e.g., Ser935), anti-total-LRRK2, and anti-loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate the LRRK2-overexpressing cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Prepare samples for SDS-PAGE and load equal amounts of protein per lane.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot and quantify the band intensities to determine the effect of this compound on LRRK2 autophosphorylation.

Kinase Selectivity Profiling

A critical aspect of drug development is to understand the selectivity of a compound. While specific selectivity data for this compound is not publicly available in a comprehensive panel, a structurally related compound, CZC-25146, has been profiled against a large panel of kinases. This provides an indication of the expected selectivity of CZC-54252.

A common method for this is chemoproteomics. This involves using the compound of interest as a "bait" to pull down its interacting kinases from a cell lysate. The bound kinases are then identified and quantified by mass spectrometry. This allows for a broad and unbiased assessment of the compound's selectivity.

Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. The experimental protocols provided are for guidance and may require optimization for specific laboratory conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. protocols.io [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: The Discovery and Synthesis of CZC-54252 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target. This document details the chemoproteomics-based discovery approach, starting from the multi-kinase inhibitor sunitinib (B231), that led to the identification of CZC-54252. Furthermore, it outlines the chemical synthesis, biological activity, and the relevant signaling pathways. Experimental protocols for key assays and visualizations of the discovery workflow and signaling pathways are provided to enable a deeper understanding and facilitate further research in the development of LRRK2-targeted therapies.

Discovery of this compound: A Chemoproteomics-Driven Approach

The discovery of this compound was the result of a systematic, chemoproteomics-based strategy aimed at developing potent and selective LRRK2 inhibitors.[1] The starting point for this endeavor was the existing multi-kinase inhibitor, sunitinib.

The core of the discovery process involved the use of an immobilized analog of sunitinib to capture interacting kinases from complex biological samples, such as mouse brain and kidney extracts.[1] This affinity-based chemical proteomics approach, coupled with quantitative mass spectrometry, allowed for the identification of LRRK2 as a specific binding partner.[1]

Subsequent structure-activity relationship (SAR) studies and chemical optimization of the initial sunitinib scaffold led to the development of the lead compound, CZC-54252.[1] This optimized molecule demonstrated significantly improved potency and selectivity for LRRK2.

Experimental Workflow for Discovery

The following diagram illustrates the key steps in the chemoproteomics-based discovery of CZC-54252.

Synthesis of this compound

The chemical synthesis of this compound, with the IUPAC name N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride, is a multi-step process. The detailed synthetic route has not been publicly disclosed in full, step-by-step detail in the primary literature. However, based on its chemical structure, a plausible synthetic strategy can be devised involving key intermediates and reaction types common in medicinal chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the two C-N bonds of the central pyrimidine (B1678525) ring. This suggests a convergent synthesis where the substituted aniline (B41778) and phenylenediamine fragments are prepared separately and then coupled with a di-chloropyrimidine core.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant, which is the most common LRRK2 mutation associated with Parkinson's disease.

| Target | Assay Type | IC50 / EC50 | Reference |

| Wild-Type LRRK2 | TR-FRET Kinase Assay | 1.28 nM | [2][3][4][5][6] |

| G2019S LRRK2 | TR-FRET Kinase Assay | 1.85 nM | [2][3][4][5][6] |

| G2019S LRRK2-induced Neuronal Injury | Human Cortical Neurons | ~1 nM | [2][3][4][5] |

Experimental Protocol: TR-FRET LRRK2 Kinase Assay

This protocol outlines the general steps for determining the IC50 of CZC-54252 against LRRK2 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents and Materials:

-

Recombinant human wild-type or G2019S LRRK2 enzyme.

-

LRRKtide (a synthetic peptide substrate).

-

ATP.

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-LRRKtide antibody and Alexa Fluor™ 647-labeled tracer).

-

Assay buffer.

-

This compound stock solution in DMSO.

-

384-well assay plates.

-

-

Procedure: a. Prepare serial dilutions of this compound in DMSO and then in assay buffer. b. Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate. c. Add the LRRK2 enzyme and LRRKtide substrate to the wells. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should be approximately the Km of LRRK2 for ATP (e.g., 100 µM).[1] e. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding EDTA. g. Add the TR-FRET detection reagents (antibody and tracer). h. Incubate in the dark to allow for antibody-antigen binding. i. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

-

Data Analysis: a. Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

LRRK2 Signaling Pathway in Parkinson's Disease

Mutations in LRRK2 are thought to lead to a gain-of-function, resulting in increased kinase activity. This aberrant activity is linked to a cascade of downstream cellular events that contribute to neurodegeneration in Parkinson's disease. LRRK2 has been implicated in several key cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. A primary mechanism of LRRK2 pathology involves the phosphorylation of a subset of Rab GTPases.

The following diagram illustrates a simplified LRRK2 signaling pathway and the point of intervention for CZC-54252.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Parkinson's disease. Its discovery through a sophisticated chemoproteomics platform highlights the power of this approach for identifying and optimizing potent and selective kinase inhibitors. The high potency of CZC-54252 against both wild-type and mutant LRRK2, coupled with its demonstrated neuroprotective effects in human neuronal models, underscores its potential as a valuable research tool and a promising therapeutic lead. Further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile is warranted to fully elucidate its clinical potential. This guide provides the foundational technical information to support and inspire such future research endeavors.

References

- 1. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 2. researchgate.net [researchgate.net]

- 3. Mapping the LRRK2 Signaling Pathway and Uncovering Its Interplay with Other Molecular Components of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 4. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for CZC-54252 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] These mutations often lead to increased kinase activity, contributing to neuronal injury and neurodegeneration.[1][2] this compound serves as a critical research tool for studying the physiological and pathological roles of LRRK2, validating it as a therapeutic target, and for the development of novel therapeutics for Parkinson's disease.